2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine
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Overview
Description
2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine is a heterocyclic organic compound that contains both bromine and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine typically involves the bromination of a pyrazine derivative followed by the introduction of the tetrahydro-pyran-4-yloxy group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve the bromination step. The subsequent step involves the reaction of the brominated pyrazine with tetrahydro-pyran-4-ol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of pyrazine derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrazine derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of pyrazine derivatives with altered oxidation states.
Scientific Research Applications
2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The tetrahydro-pyran-4-yloxy group can enhance the compound’s solubility and bioavailability, while the bromine atom can participate in halogen bonding interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine
- 5-Bromo-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde
Uniqueness
2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both bromine and tetrahydro-pyran-4-yloxy groups allows for diverse chemical reactivity and the ability to form a wide range of derivatives.
Properties
IUPAC Name |
2-bromo-5-(oxan-4-yloxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-5-12-9(6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPURXOAFBFRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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